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molecular formula C8H4F3N B147653 3-(Trifluoromethyl)benzonitrile CAS No. 368-77-4

3-(Trifluoromethyl)benzonitrile

Cat. No. B147653
M. Wt: 171.12 g/mol
InChI Key: OGOBINRVCUWLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06888032B2

Procedure details

An oven dried screw cap test tube was charged with NaCN (125 mg, 2.551 mmol), dried KI (60 mg, 0.361 mmol, 17 mol %) and CuI (40 mg, 0.210 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromo-3-trifluoromethylbenzene (295 μL, 2.115 mmol), N,N′-dimethylethylenediamine (225 μL, 2.110 mmol) and anhydrous toluene (1.4 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed essentially complete consumption of the starting material, and formation of the title compound (as confirmed by GC-MS).
Name
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
295 μL
Type
reactant
Reaction Step Two
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].Br[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1.[CH3:15][NH:16]CCNC.[OH-].[NH4+]>[Cu]I.O.C(OCC)(=O)C.C1(C)C=CC=CC=1>[F:12][C:11]([F:14])([F:13])[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:15]#[N:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
295 μL
Type
reactant
Smiles
BrC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
225 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
1.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
CuI
Quantity
40 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 110° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried screw
CUSTOM
Type
CUSTOM
Details
cap test tube
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow suspension was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 10 min
Duration
10 min
WASH
Type
WASH
Details
the organic layer was washed with 1 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
consumption of the starting material, and formation of the title compound (as confirmed by GC-MS)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(C=1C=C(C#N)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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